Carboxymefloquine-d3
Description
Contextualizing Carboxymefloquine as a Major Metabolite of Mefloquine (B1676156)
Mefloquine is an antimalarial drug that belongs to the quinoline-methanol class. guidetopharmacology.org It is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme. mdpi.comfrontiersin.orgresearchgate.net The main product of this metabolic process is carboxymefloquine, which is considered pharmacologically inactive in terms of antimalarial activity. researchgate.netersnet.orgrelis.nonih.gov Carboxymefloquine is a mefloquine-4-quinoline-carboxylic acid derivative. relis.no The metabolism of mefloquine to carboxymefloquine involves the oxidation of the piperidine (B6355638) ring attached to the quinoline (B57606) core, resulting in the formation of a carboxylic acid group.
Mefloquine has a relatively long elimination half-life, ranging from 2 to 4 weeks. ersnet.orgwikipedia.org Its primary route of excretion is through bile and feces, with only a small percentage excreted unchanged in urine. researchgate.netwikipedia.org Carboxymefloquine also has a long half-life, similar to that of the parent compound. ersnet.org
Research has indicated that while carboxymefloquine is not antimalarial, it is not entirely without biological activity. Studies have shown that carboxymefloquine can induce the expression of drug-metabolizing enzymes and transporters, specifically by activating the pregnane (B1235032) X receptor (PXR). nih.govnih.govresearchgate.net This activation of PXR by carboxymefloquine may lead to pharmacokinetic drug-drug interactions. nih.govnih.gov
Significance of Deuterium (B1214612) Labeling (-d3) in Research Applications
Deuterium labeling involves replacing one or more hydrogen atoms in a molecule with deuterium, a stable isotope of hydrogen that contains an extra neutron. clearsynth.comsimsonpharma.com This substitution increases the mass of the molecule without significantly altering its chemical properties. clearsynth.comacanthusresearch.com Deuterium labeling is a powerful technique in chemical and biological research, offering several advantages, particularly in analytical chemistry and metabolic studies. clearsynth.comsimsonpharma.comsymeres.comdatahorizzonresearch.commusechem.com
One of the primary applications of deuterium labeling, such as in Carboxymefloquine-d3, is its use as an internal standard in mass spectrometry (MS)-based analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). clearsynth.comacanthusresearch.commusechem.comscioninstruments.comlumiprobe.com In quantitative analysis, an accurately known amount of the deuterated analog is added to a sample containing the unlabeled compound of interest. clearsynth.com Because the deuterated standard is chemically very similar to the analyte, it behaves similarly during sample preparation, extraction, and chromatographic separation. clearsynth.comacanthusresearch.comscioninstruments.com However, the mass difference due to the deuterium atoms allows the labeled standard and the unlabeled analyte to be distinguished and detected separately by the mass spectrometer. clearsynth.comscioninstruments.com
Using a deuterated internal standard helps to improve the accuracy and precision of quantitative measurements by compensating for variations that can occur during sample preparation, matrix effects, and instrument fluctuations. clearsynth.comscioninstruments.com This is particularly important when analyzing complex biological matrices like plasma or tissue samples. clearsynth.comacanthusresearch.com
Furthermore, deuterium labeling can be used to track metabolic pathways and study the pharmacokinetics of drugs and their metabolites. simsonpharma.comsymeres.comdatahorizzonresearch.commusechem.com By incorporating deuterium into a molecule, researchers can follow its fate within a biological system, identifying metabolites and determining their concentrations over time. simsonpharma.comsymeres.com Deuterium labeling can also sometimes influence the metabolic rate of a compound due to the kinetic isotope effect, where the bond to a deuterium atom is slightly stronger than the bond to a hydrogen atom. symeres.com This can potentially lead to altered clearance rates and extended half-lives for deuterated drugs compared to their non-deuterated counterparts. symeres.commusechem.comnih.gov
For this compound, the presence of three deuterium atoms allows it to be used as a stable isotope-labeled internal standard for the quantification of unlabeled carboxymefloquine in biological samples. cymitquimica.com This is crucial for accurately studying the metabolism and disposition of mefloquine.
Historical Development and Evolution of Research on Carboxymefloquine and its Analogs
Research into mefloquine and its metabolism has evolved alongside efforts to understand the pharmacokinetics and efficacy of this important antimalarial drug. Early studies focused on identifying the metabolic fate of mefloquine in humans and animal models. It was established that carboxymefloquine is the primary metabolite formed through the action of cytochrome P450 enzymes, mainly CYP3A4. mdpi.comfrontiersin.orgresearchgate.netnih.gov
The recognition of carboxymefloquine as the major metabolite led to its inclusion in pharmacokinetic studies to provide a comprehensive understanding of mefloquine's disposition in the body. Analytical methods, including chromatographic techniques coupled with detection methods like UV or mass spectrometry, were developed and refined over time to quantify both mefloquine and carboxymefloquine in biological matrices. who.int The development of more sensitive and specific methods, particularly those utilizing mass spectrometry with stable isotope-labeled internal standards like this compound, has significantly improved the accuracy of these measurements. clearsynth.comacanthusresearch.comscioninstruments.com
Beyond its role as a metabolite, research has also explored the potential biological activities of carboxymefloquine itself. The finding that carboxymefloquine can activate the pregnane X receptor (PXR) highlighted its potential to influence drug metabolism and transport, suggesting a mechanism for potential drug-drug interactions involving mefloquine. nih.govnih.gov This discovery has spurred further investigation into the implications of carboxymefloquine's interaction with nuclear receptors.
Furthermore, research on mefloquine has included the synthesis and evaluation of various analogs aimed at improving its antimalarial activity, pharmacokinetic properties, or safety profile. mdpi.com While the primary focus has been on modifications to the mefloquine scaffold, understanding the formation and properties of the main metabolite, carboxymefloquine, is essential for the comprehensive evaluation of these new compounds. Studies on mefloquine analogs sometimes involve assessing their metabolic pathways and the formation of corresponding metabolites, which would necessitate analytical standards like deuterated carboxymefloquine analogs.
The historical development of research on carboxymefloquine reflects the broader advancements in drug metabolism studies, analytical chemistry, and the understanding of drug-receptor interactions. The availability of stable isotope-labeled standards like this compound has been instrumental in enabling precise quantitative analysis, contributing significantly to our understanding of mefloquine's metabolism and the potential pharmacological relevance of its major metabolite.
Properties
Molecular Formula |
C₁₂H₂D₃F₆NO₂ |
|---|---|
Molecular Weight |
312.18 |
Synonyms |
2,8-Bis(trifluoromethyl)-4-quinolinecarboxylic Acid-d3; Ro 21-5104-d3; |
Origin of Product |
United States |
Synthetic Methodologies for Carboxymefloquine D3
Strategies for Deuterium (B1214612) Incorporation in Mefloquine (B1676156) Metabolites
The synthesis of deuterated metabolites can be approached through various strategies, primarily involving either late-stage chemical modification of a deuterated parent drug or the use of deuterated reagents in the synthesis of the metabolite itself. hyphadiscovery.com Another approach involves biotransformation, where microorganisms or enzymes are used to metabolize a deuterated parent drug into its deuterated metabolite. hyphadiscovery.com
For Carboxymefloquine-d3, the most direct synthetic strategies would involve:
Oxidation of a Deuterated Mefloquine Precursor: This "late-stage functionalization" approach would begin with the synthesis of Mefloquine-d3, followed by the oxidation of the hydroxymethyl group to a carboxylic acid. This method is advantageous if a deuterated version of Mefloquine is readily available.
Deuterium Exchange on Carboxymefloquine: In some cases, it may be possible to exchange specific protons on the non-deuterated Carboxymefloquine molecule with deuterium atoms from a deuterium source, such as deuterated acid, under specific reaction conditions. nih.gov
Synthesis from Deuterated Building Blocks: A de novo synthesis could be employed where deuterated starting materials are used to construct the this compound molecule. This approach allows for precise control over the location of the deuterium labels.
Precursor Compounds and Reaction Pathways for this compound Synthesis
A plausible and efficient synthetic route to this compound involves the oxidation of a deuterated Mefloquine analog. Given that this compound specifically refers to the introduction of three deuterium atoms, a logical precursor would be Mefloquine with a trideuteromethyl group incorporated at a suitable position.
A hypothetical, yet chemically sound, reaction pathway is outlined below:
Step 1: Synthesis of a Deuterated Precursor
The synthesis would likely commence with a precursor to the quinoline (B57606) ring system of Mefloquine. A key intermediate in many Mefloquine syntheses is 2,8-bis(trifluoromethyl)-4-quinolinecarboxaldehyde. To introduce the d3-label, a deuterated reagent would be used in a subsequent step.
Step 2: Introduction of the Deuterated Moiety
The piperidine (B6355638) ring is typically introduced by reacting the quinoline aldehyde with a suitable piperidine derivative. To create this compound, a deuterated piperidine precursor could be utilized. However, a more common strategy for introducing a d3-label is through the use of deuterated methylating agents.
Step 3: Oxidation to this compound
The final and crucial step is the oxidation of the hydroxymethyl group of the deuterated Mefloquine analog to the corresponding carboxylic acid. This transformation can be achieved using a variety of oxidizing agents.
| Reaction Step | Reactants | Reagents and Conditions | Product |
| 1. Precursor Synthesis | Commercially available quinoline precursors | Standard organic synthesis procedures | 2,8-bis(trifluoromethyl)-4-quinoline derivative |
| 2. Deuterium Labeling | Quinoline derivative and a piperidine synthon | Grignard reaction with CD3MgI or similar deuterated methylating agent, followed by workup | Mefloquine analog with a -CD3 group |
| 3. Oxidation | Deuterated Mefloquine analog | Oxidizing agent (e.g., KMnO4, Jones reagent), suitable solvent (e.g., acetone, water) | This compound |
This table represents a generalized and plausible synthetic scheme. Specific reaction conditions would require optimization.
Purification and Characterization Techniques for Deuterium-Labeled Analogs
The purification and characterization of deuterium-labeled analogs like this compound are critical to ensure the final product's identity, purity, and the extent of deuterium incorporation.
Purification:
Following the synthesis, the crude this compound would be purified using standard chromatographic techniques.
Column Chromatography: This is a fundamental technique for separating the desired product from unreacted starting materials, byproducts, and other impurities. Silica gel is a common stationary phase, and the mobile phase would be a mixture of organic solvents tailored to the polarity of this compound.
High-Performance Liquid Chromatography (HPLC): For achieving high purity, preparative HPLC is often employed. This technique offers superior separation efficiency compared to standard column chromatography.
Characterization:
Once purified, the structure and isotopic enrichment of this compound are confirmed using a combination of spectroscopic and spectrometric methods.
| Technique | Purpose | Expected Observations for this compound |
| Mass Spectrometry (MS) | To determine the molecular weight and confirm the incorporation of deuterium atoms. | The molecular ion peak will be shifted by +3 m/z units compared to the non-deuterated Carboxymefloquine, confirming the presence of three deuterium atoms. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the molecular structure and confirm the position of the deuterium labels. | In the ¹H NMR spectrum, the signal corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity. In ¹³C NMR, the carbon atom attached to the deuterium atoms will show a characteristic multiplet due to C-D coupling. ²H (Deuterium) NMR can also be used to directly observe the deuterium signal. |
| High-Performance Liquid Chromatography (HPLC) | To assess the chemical purity of the final compound. | A single major peak in the chromatogram indicates a high degree of chemical purity. |
The combination of these techniques provides a comprehensive analysis, ensuring the synthesized this compound meets the required standards for its intended use in research.
Advanced Analytical Methodologies Utilizing Carboxymefloquine D3
Role as an Internal Standard in Bioanalytical Quantification
In the realm of bioanalytical quantification, an internal standard (IS) is a compound added to samples at a known concentration to facilitate the accurate determination of the analyte's concentration. The ideal internal standard closely mimics the physicochemical properties of the analyte of interest. Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative bioanalysis using mass spectrometry because they share nearly identical chemical and physical properties with the unlabeled analyte. researchgate.net Carboxymefloquine-d3, a deuterated form of carboxymefloquine, serves this purpose exceptionally well in the analysis of mefloquine (B1676156) and its metabolite. Its key advantage lies in its ability to co-elute with the analyte during chromatography and exhibit similar ionization efficiency in the mass spectrometer's ion source, thereby compensating for variations in sample preparation, injection volume, and matrix effects. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development
The development of a robust Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method is a meticulous process that involves the optimization of numerous parameters to achieve the desired sensitivity, selectivity, and throughput. When using this compound as an internal standard for the quantification of mefloquine and carboxymefloquine, the initial steps involve tuning the mass spectrometer to identify the optimal precursor and product ion transitions for each compound. This is typically performed by infusing a standard solution of each analyte and the internal standard into the mass spectrometer. The most intense and stable transitions are selected for Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity.
Chromatographic conditions are then optimized to ensure the separation of the analytes from endogenous matrix components and to achieve a symmetric peak shape. A reverse-phase column, such as a C18, is commonly employed with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol). A gradient elution is often used to ensure the timely elution of both the parent drug and its more polar metabolite. The use of this compound is critical during this phase to track the retention time of carboxymefloquine and to ensure that any chromatographic shifts that may occur are mirrored by the internal standard.
Table 1: Illustrative LC-MS/MS Parameters for Mefloquine and Carboxymefloquine Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| Mefloquine | 379.1 | 271.1 | 25 |
| Carboxymefloquine | 409.1 | 391.1 | 20 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Applications
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (typically sub-2 µm) to achieve higher resolution, improved sensitivity, and faster analysis times compared to conventional HPLC. In the context of bioanalysis, these advantages translate to higher sample throughput, which is particularly beneficial for large-scale research studies.
The application of UPLC-MS/MS with this compound as an internal standard allows for the rapid and sensitive quantification of mefloquine and carboxymefloquine in small volumes of biological samples. The enhanced chromatographic resolution offered by UPLC can be particularly advantageous in separating the analytes from closely eluting matrix interferences, thereby reducing ion suppression or enhancement and further improving the accuracy of the assay. The shorter run times, often under five minutes, enable the analysis of a large number of samples in a shorter period, making it a cost-effective and efficient approach for pharmacokinetic studies.
Method Validation Parameters for Stable Isotope-Labeled Internal Standards
The validation of a bioanalytical method is essential to ensure its reliability and reproducibility. Regulatory bodies such as the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) have established comprehensive guidelines for method validation. europa.eu When a stable isotope-labeled internal standard like this compound is used, specific validation parameters must be addressed to demonstrate the method's suitability.
Key validation parameters include:
Selectivity and Specificity: The method must be able to differentiate and quantify the analyte and the internal standard from endogenous components in the matrix. This is assessed by analyzing blank matrix samples from multiple sources.
Accuracy and Precision: The accuracy of the method is the closeness of the determined value to the nominal concentration, while precision is the degree of scatter between a series of measurements. These are evaluated at multiple concentration levels, including the lower limit of quantification (LLOQ), low, medium, and high-quality control (QC) samples. For accuracy, the mean concentration should be within ±15% of the nominal value (±20% for LLOQ), and for precision, the coefficient of variation (CV) should not exceed 15% (20% for LLOQ). europa.eu
Calibration Curve: The relationship between the analyte concentration and the instrument response must be established. The calibration curve should be prepared in the same biological matrix as the study samples and should cover the expected concentration range.
Matrix Effect: The effect of the matrix on the ionization of the analyte and internal standard must be evaluated to ensure that it does not compromise the accuracy and precision of the assay. nih.gov
Stability: The stability of the analyte and the internal standard in the biological matrix must be assessed under various storage and handling conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage. ich.org
Table 2: Typical Method Validation Acceptance Criteria
| Parameter | Acceptance Criteria |
|---|---|
| Accuracy | Mean concentration within ±15% of nominal (±20% at LLOQ) |
| Precision (CV) | ≤15% (≤20% at LLOQ) |
| Selectivity | No significant interference at the retention times of the analyte and IS |
| Matrix Factor | CV of the IS-normalized matrix factor should be ≤15% |
| Stability | Analyte concentration within ±15% of the baseline value |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Quantitative Analysis of Mefloquine and its Metabolites in Biological Matrices (for research purposes)
For research purposes, the quantitative analysis of mefloquine and its primary metabolite, carboxymefloquine, in biological matrices such as plasma, serum, and whole blood is essential for elucidating the drug's pharmacokinetic profile. The use of this compound as an internal standard is integral to achieving the high level of accuracy and precision required in these studies.
Sample Preparation Techniques (e.g., Liquid-Liquid Extraction)
The complexity of biological matrices necessitates a sample preparation step to remove proteins and other interfering substances before analysis by LC-MS/MS. Common techniques include protein precipitation (PPT), solid-phase extraction (SPE), and liquid-liquid extraction (LLE).
Liquid-liquid extraction is a widely used technique for the extraction of mefloquine and carboxymefloquine from plasma. This method involves the addition of an organic solvent that is immiscible with the aqueous plasma sample. After vortexing and centrifugation, the analytes partition into the organic layer, leaving behind proteins and other polar interferences in the aqueous layer. The organic layer is then evaporated to dryness and the residue is reconstituted in a solvent compatible with the LC mobile phase. This compound is added to the sample prior to the extraction process to compensate for any variability in the extraction recovery.
Evaluation of Matrix Effects in Mass Spectrometry
Matrix effects, which are the suppression or enhancement of analyte ionization due to co-eluting compounds from the biological matrix, are a significant concern in LC-MS/MS-based bioanalysis. nih.gov These effects can lead to inaccurate and imprecise results if not properly addressed. The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects, as it is affected by the matrix in a manner very similar to the analyte.
The extent of the matrix effect is typically evaluated during method validation by comparing the response of the analyte in a post-extraction spiked blank matrix sample to the response of the analyte in a neat solution. The matrix factor (MF) is calculated as the ratio of these two responses. An MF of less than 1 indicates ion suppression, while an MF greater than 1 indicates ion enhancement. The internal standard-normalized MF is also calculated to demonstrate that the internal standard effectively tracks and corrects for the matrix effect. nih.gov
Application in Pharmacokinetic Studies in Preclinical and in vitro Models
This compound, a deuterated isotopologue of Carboxymefloquine, serves as a critical analytical tool in advanced pharmacokinetic studies. Its use is particularly prominent in preclinical and in vitro models designed to elucidate the absorption, distribution, metabolism, and excretion (ADME) properties of the parent drug, Mefloquine. As a stable isotope-labeled internal standard (SIL-IS), this compound is chemically identical to its unlabeled counterpart but possesses a greater mass due to the incorporation of deuterium (B1214612) atoms. acanthusresearch.com This mass difference allows it to be distinguished by mass spectrometry, making it an invaluable standard for the precise quantification of the endogenously formed Carboxymefloquine metabolite. researchgate.netnih.gov The use of a SIL-IS like this compound is considered the gold standard in quantitative bioanalysis as it co-elutes chromatographically with the analyte, correcting for variations in sample extraction, matrix effects, and instrument response, thereby ensuring highly accurate and reproducible results. acanthusresearch.comnih.gov
Determination of Metabolite Formation Rates in Experimental Systems
In preclinical research, understanding the rate at which a parent drug is converted to its metabolites is fundamental to predicting its efficacy and potential for drug-drug interactions. This compound is instrumental in experiments designed to measure the formation rate of Carboxymefloquine from Mefloquine. These studies are often conducted in in vitro experimental systems, such as human liver microsomes (HLMs), S9 fractions, or cultured primary hepatocytes, which contain the necessary metabolic enzymes like Cytochrome P450 3A4 (CYP3A4), the primary enzyme responsible for Mefloquine metabolism. drugs.com
The experimental procedure typically involves incubating the parent drug, Mefloquine, with the biological matrix (e.g., HLMs) for a specified period. At various time points, the reaction is stopped, and a known concentration of this compound is added to the sample as an internal standard. The samples are then processed and analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). By comparing the peak area ratio of the formed Carboxymefloquine to the this compound internal standard against a calibration curve, the precise concentration of the metabolite can be determined at each time point. This data allows for the calculation of key kinetic parameters, such as the rate of metabolite formation (Vmax) and the Michaelis-Menten constant (Km), providing insight into the efficiency of the metabolic conversion.
Table 1: Illustrative Data for Carboxymefloquine Formation in Human Liver Microsomes
This table presents hypothetical data from an in vitro experiment measuring the formation of Carboxymefloquine over time following the incubation of Mefloquine. A fixed amount of this compound is used as the internal standard for quantification via LC-MS/MS.
| Time Point (minutes) | Analyte (Carboxymefloquine) Peak Area | IS (this compound) Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) |
| 0 | 510 | 150,000 | 0.0034 | 0.85 |
| 5 | 15,300 | 149,500 | 0.1023 | 25.58 |
| 15 | 44,850 | 151,000 | 0.2970 | 74.25 |
| 30 | 85,200 | 148,900 | 0.5722 | 143.05 |
| 60 | 145,500 | 149,800 | 0.9713 | 242.82 |
Tracing Metabolic Pathways of Parent Compounds Using Deuterated Analogs
Beyond quantification, deuterated analogs like this compound are pivotal in tracing the metabolic fate of parent drugs. Isotope tracing studies utilize molecules labeled with stable isotopes to follow their transformation through complex biological systems. nih.gov In this context, a deuterated version of the parent drug (e.g., Mefloquine-d4) could be administered to an in vitro or preclinical model. Following incubation or administration, biological samples are analyzed by high-resolution mass spectrometry to detect compounds that contain the deuterium label.
When Mefloquine-d4 is metabolized to Carboxymefloquine, the resulting metabolite will also be deuterated (e.g., this compound, assuming the loss of one deuterium atom at the site of oxidation). The mass spectrometer can specifically detect this "heavy" metabolite, distinguishing it from any endogenously present, unlabeled Carboxymefloquine. This technique provides unambiguous confirmation that the detected metabolite originated from the administered parent drug. nih.gov This method is exceptionally powerful for identifying novel or unexpected metabolic pathways, as any drug-derived molecule will carry the isotopic signature. By tracking the appearance of various deuterated species over time, researchers can map out the entire metabolic cascade, identifying primary, secondary, and even tertiary metabolites and elucidating the sequence of their formation. embopress.org
Table 2: Example of Mass Shifts in a Metabolic Tracing Study
This table demonstrates the expected mass-to-charge ratios (m/z) for a hypothetical tracing experiment using a deuterated parent compound and its resulting metabolite, as detected by mass spectrometry.
| Compound | Labeled Status | Chemical Formula | Monoisotopic Mass (Da) | Observed m/z [M+H]⁺ |
| Mefloquine | Unlabeled | C₁₇H₁₆F₆N₂O | 378.1167 | 379.1240 |
| Mefloquine-d4 | Labeled Parent | C₁₇H₁₂D₄F₆N₂O | 382.1418 | 383.1491 |
| Carboxymefloquine | Unlabeled | C₁₇H₁₁F₆N₁O₂ | 375.0694 | 376.0767 |
| This compound | Labeled Metabolite | C₁₇H₈D₃F₆N₁O₂ | 378.0882 | 379.0955 |
Investigative Studies on the Metabolic Pathways and Biological Interactions of Carboxymefloquine Unlabeled and by Extension, D3 for Quantification
Enzymatic Formation of Carboxymefloquine from Mefloquine (B1676156)
The metabolic conversion of mefloquine to carboxymefloquine is primarily an enzymatic process occurring in the liver. This biotransformation leads to the formation of the major, pharmacologically inactive metabolite asm.orgresearchgate.netdrugbank.comresearchgate.net.
Role of Cytochrome P450 Enzymes (e.g., CYP3A4 oxidation)
Cytochrome P450 (CYP) enzymes play a significant role in the metabolism of many drugs, including mefloquine. Studies have indicated that the CYP3A subfamily, particularly CYP3A4, is the primary enzyme responsible for the conversion of mefloquine to carboxymefloquine in humans drugbank.comresearchgate.netnih.gov. Evidence supporting the involvement of CYP3A4 includes the observation that mefloquine metabolism is significantly increased in hepatic microsomes and human hepatocytes treated with CYP3A inducers. Furthermore, the biotransformation of mefloquine in induced human hepatocytes is inhibited by the CYP3A inhibitor ketoconazole (B1673606) in a concentration-dependent manner. A strong correlation has also been found between erythromycin-N-demethylase activity, mediated by CYP3A, and mefloquine metabolism in human microsomes nih.gov.
This metabolic pathway, catalyzed predominantly by CYP3A4, results in the formation of 2,8-bis-trifluoromethyl-4-quinoline carboxylic acid, known as carboxymefloquine drugbank.com.
Contribution of Other Metabolic Enzymes and Pathways
While CYP3A4 is identified as the major enzyme involved in carboxymefloquine formation, the potential contribution of other metabolic enzymes and pathways has also been considered. Although studies in human cells and microsomes primarily identified carboxymefloquine and hydroxymefloquine as the major metabolites, other unidentified metabolites were detected in animal species nih.gov. The broad spectrum of drug-metabolizing enzymes suggests that other CYPs or enzyme systems could potentially play a minor role or be involved in alternative pathways, though the dominant route to carboxymefloquine is clearly linked to CYP3A4 activity drugbank.comresearchgate.netnih.gov. Further comprehensive studies might be needed to fully elucidate any minor contributing pathways.
Pregnane (B1235032) X Receptor (PXR) Activation by Carboxymefloquine
Carboxymefloquine has been identified as a novel agonist and activator of the pregnane X receptor (PXR) asm.orgnih.gov. PXR (NR1I2) is a nuclear receptor that plays a crucial role in sensing xenobiotics, including many drugs, and regulating the expression of genes involved in their metabolism and transport asm.orgmdpi.comnih.gov.
Mechanism of PXR Ligand Binding and Activation
PXR is a ligand-activated transcription factor that, upon binding to a suitable ligand, undergoes a conformational change. This change facilitates its heterodimerization with the retinoid X receptor alpha (RXRα) and subsequent binding to specific response elements in the promoter and enhancer regions of target genes mdpi.comnih.gov. Carboxymefloquine has been shown to induce the assembly of the human PXR ligand binding domain, indicating its ability to bind to the receptor nih.govresearchgate.net. Cellular mammalian two-hybrid PXR ligand binding domain assembly assays, along with PXR-coactivator and -corepressor interaction assays and PXR-dependent promoter reporter gene assays, have confirmed carboxymefloquine as a PXR agonist that specifically activates the human receptor asm.orgnih.govresearchgate.net. In the absence of a ligand, PXR typically interacts with corepressor proteins, leading to gene silencing. Ligand binding, such as by carboxymefloquine, triggers the dissociation of corepressors and promotes the binding of coactivator proteins, thereby activating transcription mdpi.com.
Transcriptional Regulation of Drug-Metabolizing Enzymes by PXR
Activation of PXR by ligands like carboxymefloquine leads to the transcriptional upregulation of a battery of genes involved in drug metabolism and transport asm.orgnih.govmdpi.com. This includes phase I and phase II drug-metabolizing enzymes and drug transporters, primarily in the intestines and liver nih.govmdpi.com.
Carboxymefloquine has been shown to induce the expression of several cytochrome P450 genes, which are key phase I drug-metabolizing enzymes researchgate.netnih.gov. In PXR-expressing intestinal LS174T cells and primary human hepatocytes, carboxymefloquine significantly induced the mRNA expression of CYP2B6 and CYP3A4 in a dose-dependent manner nih.gov. In primary human hepatocytes, a more comprehensive analysis revealed that carboxymefloquine significantly induced the median mRNA expression of CYP2B6 and CYP2C8, in addition to other genes like EPHX1, UGT1A3, and ABCB1 nih.gov. While CYP3A4 mRNA expression was also induced, the level of induction on the protein level was less pronounced compared to CYP2B6 nih.gov. The induction of CYP2B6 and CYP3A4 gene expression serves as sensitive endpoints for PXR activation evotec.com. The crucial role of PXR in the carboxymefloquine-dependent induction of gene expression has been confirmed by studies utilizing siRNA-mediated knockdown of the receptor asm.orgnih.govresearchgate.netnih.gov.
The induction profiles of CYP2B, 2C, and 3A enzymes mediated by PXR can vary depending on the specific compound corning.com. While PXR activation induces both CYP2B6 and CYP3A4, the selective activation of the constitutive androstane (B1237026) receptor (CAR), another nuclear receptor involved in xenobiotic sensing, preferentially induces CYP2B6 over CYP3A4 nih.gov. However, carboxymefloquine has been identified as a strong PXR agonist leading to increased expression of several CYPs, including CYP2B6 researchgate.nettandfonline.com.
The following table summarizes the observed induction of key CYP enzymes by carboxymefloquine in primary human hepatocytes:
| Cytochrome P450 Enzyme | mRNA Expression Induction by Carboxymefloquine (Primary Human Hepatocytes) | Protein Level Induction by Carboxymefloquine (Primary Human Hepatocytes) |
| CYP2B6 | Significantly induced (dose-dependent) nih.gov | Induced (dose-dependent) nih.gov |
| CYP2C8 | Significantly induced nih.gov | Not explicitly detailed in search results, but PXR induces CYP2C family corning.commdpi.com |
| CYP3A4 | Induced (dose-dependent) nih.gov | Somewhat elevated at higher concentrations, but less pronounced than CYP2B6 nih.gov |
This induction of drug-metabolizing enzymes and transporters by carboxymefloquine through PXR activation suggests a potential for pharmacokinetic drug-drug interactions when mefloquine is co-administered with other medications asm.orgresearchgate.netnih.govnih.gov.
UDP-Glucuronosyltransferases (UGT) Expression Modulation
UDP-Glucuronosyltransferases (UGTs) are key enzymes in phase II metabolism, catalyzing the conjugation of glucuronic acid to various substrates, including xenobiotics and endogenous compounds, thereby increasing their water solubility and facilitating their excretion nih.govfrontiersin.orgnih.gov. This process, known as glucuronidation, accounts for a significant portion of phase II reactions nih.govresearchgate.net. The expression and function of UGTs are subject to modulation through gene regulation, post-translational modifications, and protein-protein associations nih.govresearchgate.netfrontiersin.org. While many studies have focused on UGT inhibition by xenobiotics, research into the role of endogenous compounds as modulators is ongoing nih.govresearchgate.net. Carboxymefloquine has been shown to induce the expression of drug-metabolizing enzymes and transporters asm.orgnih.gov. Although the search results highlight the induction of various enzymes and transporters by carboxymefloquine via PXR activation, direct specific data on the modulation of UGT expression specifically by carboxymefloquine within the provided search results is not explicitly detailed as a primary finding, unlike the clear induction of CYP enzymes and ABC transporters. However, PXR activation is known to regulate phase II enzymes, including UGTs uni-tuebingen.ded-nb.info.
Transporter Gene Induction by PXR Activation
The pregnane X receptor (PXR) is a ligand-activated transcription factor that plays a crucial role in regulating the expression of genes involved in the metabolism and transport of xenobiotics uni-tuebingen.denih.govijbs.com. Upon activation by agonists like carboxymefloquine, PXR forms a heterodimer with the retinoid X receptor alpha (RXRα) and binds to specific response elements in the DNA of target genes, leading to their transcriptional induction uni-tuebingen.deijbs.com. Carboxymefloquine has been identified as a novel agonist that specifically activates human PXR asm.orgnih.govresearchgate.net. This activation by carboxymefloquine results in the induction of drug-metabolizing enzyme and transporter genes asm.orgnih.govnih.gov.
ABC Transporters (e.g., MDR1/Pgp/ABCB1) Expression
ATP-binding cassette (ABC) transporters are efflux pumps that play a vital role in extruding a wide range of substrates, including drugs, from cells, thereby influencing their absorption, distribution, and elimination d-nb.infomdpi.com. P-glycoprotein (Pgp), also known as multidrug resistance protein 1 (MDR1) or ABCB1, is a well-characterized ABC transporter whose expression is significantly regulated by PXR d-nb.infonih.gov. Studies have demonstrated that carboxymefloquine induces the expression of ABCB1, the gene encoding MDR1/Pgp, in a dose-dependent manner in PXR-expressing cell lines nih.gov. This induction of ABCB1 by carboxymefloquine is mediated through PXR activation asm.orgnih.govnih.gov. The increased expression of Pgp due to carboxymefloquine could potentially reduce the intracellular accumulation of Pgp substrates nih.gov.
Solute Carrier (SLC) Transporter Modulation
Solute Carrier (SLC) transporters constitute a large superfamily of membrane proteins responsible for transporting a diverse array of substrates, including nutrients, ions, and drugs, across cell membranes mdpi.comfrontiersin.orgresearchgate.netdiva-portal.org. They are crucial for cellular homeostasis and play a significant role in the pharmacokinetics of drugs mdpi.comfrontiersin.org. While the search results primarily emphasize the induction of ABC transporters by carboxymefloquine via PXR, PXR is known to regulate the expression of various transporters, which can include SLC transporters uni-tuebingen.de. However, specific details regarding the direct modulation of SLC transporter expression or activity by carboxymefloquine within the provided search results are limited. PXR activation has been shown to suppress the expression of certain SLC transporters, such as SLC2A2 (GLUT2), which is involved in glucose uptake uni-tuebingen.de. Further research may be needed to fully elucidate the extent of carboxymefloquine's modulation of the broader SLC transporter family.
Cell-Based and in vitro Models for Mechanistic Investigations
Cell-based and in vitro models are indispensable tools for investigating the metabolic pathways and biological interactions of compounds like carboxymefloquine asm.orgnih.govplos.org. These models allow for controlled environments to study specific mechanisms of action, including nuclear receptor activation and transporter modulation.
Application of PXR-Expressing Cell Lines (e.g., LS174T cells, COS Cells)
PXR-expressing cell lines, such as human intestinal LS174T cells and COS cells, are widely used to study PXR activation and its downstream effects asm.orgnih.govresearchgate.net. LS174T cells are a proven model for PXR activation due to their strong expression of the receptor nih.gov. Studies using LS174T cells have shown that carboxymefloquine induces the expression of PXR target genes, including ABCB1 and certain cytochrome P450 genes, in a dose-dependent manner nih.gov. COS cells have also been utilized in transient transfection assays to investigate the specific activation of human PXR by carboxymefloquine nih.govresearchgate.net. These cell lines provide valuable insights into the direct effects of carboxymefloquine on PXR-mediated gene induction.
Studies in Primary Human Hepatocytes
Primary human hepatocytes are considered a more physiologically relevant in vitro model for studying drug metabolism and transporter induction, as they retain many of the functions of the human liver asm.orgnih.govsemanticscholar.org. These cells express prominent levels of PXR and other nuclear receptors nih.gov. Studies in primary human hepatocytes have confirmed that carboxymefloquine induces the expression of a more comprehensive set of PXR target genes compared to some cell lines nih.gov. The crucial role of PXR in this induction in primary human hepatocytes has been validated using techniques such as siRNA-mediated knockdown of the receptor asm.orgnih.govresearchgate.net. These studies in primary human hepatocytes provide strong evidence for the potential of carboxymefloquine to cause pharmacokinetic interactions in humans by inducing drug-metabolizing enzymes and transporters asm.orgnih.govnih.gov.
Compound Names and PubChem CIDs
Gene Expression Analysis (mRNA and Protein Levels)
Studies have demonstrated that carboxymefloquine can significantly impact gene expression, specifically inducing the expression of various drug-metabolizing enzymes and transporters at both the messenger RNA (mRNA) and protein levels. This induction has been observed in relevant experimental models, including human intestinal LS174T cells and primary human hepatocytes. nih.govnih.gov Key genes and proteins found to be induced by carboxymefloquine include members of the cytochrome P450 (CYP) family, such as CYP3A4 and CYP2B6, as well as the efflux transporter ABCB1 (which encodes for P-glycoprotein/MDR1). nih.govresearchgate.net
Real-Time Reverse Transcription Polymerase Chain Reaction (RT-PCR)
Quantitative real-time reverse transcription polymerase chain reaction (RT-PCR) is a widely used technique to measure the levels of specific mRNA transcripts within a sample, providing an indication of gene expression at the transcriptional level. In studies investigating carboxymefloquine, RT-PCR has been employed to quantify the mRNA expression of drug-metabolizing enzymes and transporters. nih.govresearchgate.netresearchgate.net
Typically, total RNA is isolated from treated cells or tissues, followed by reverse transcription to synthesize complementary DNA (cDNA). Real-time PCR is then performed using specific primers and probes for the target genes. The expression levels of target genes are commonly normalized to the expression of a stable housekeeping gene, such as 18S rRNA, to account for variations in RNA input and efficiency of reverse transcription. nih.govresearchgate.netresearchgate.net
Research utilizing RT-PCR has shown that carboxymefloquine induces the mRNA expression of genes like CYP2B6, CYP3A4, and ABCB1 in a dose-dependent manner in LS174T cells. nih.govresearchgate.net Similar induction patterns for genes including CYP2B6, CYP2C8, EPHX1, UGT1A3, and ABCB1 have been observed in primary human hepatocytes following treatment with carboxymefloquine. nih.gov
Immunoblotting (Western Blot Analysis)
Immunoblotting, or Western blot analysis, is a technique used to detect and quantify specific proteins in a sample, providing insight into gene expression at the translational level. This method complements mRNA analysis by confirming whether changes in transcript levels result in corresponding changes in protein abundance. bio-rad.combiozym.com
In the context of carboxymefloquine research, Western blotting has been utilized to analyze the protein expression of key drug-metabolizing enzymes induced at the mRNA level. nih.gov The process typically involves preparing protein homogenates from experimental cell cultures, separating proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE), and then transferring the separated proteins onto a membrane. nih.govbiozym.com The membrane is subsequently probed with specific antibodies that bind to the target proteins. Detection is commonly achieved using enzyme-conjugated secondary antibodies and chemiluminescent or fluorescent substrates, allowing for the visualization of protein bands. nih.govbio-rad.combiozym.com Quantification of protein levels is often performed by analyzing the intensity of these bands, frequently normalized to a loading control protein like β-actin to ensure equal protein loading. nih.govbio-rad.com
Studies employing Western blotting have confirmed the induction of CYP2B6 protein expression by carboxymefloquine in primary human hepatocytes, showing a dose-dependent increase. nih.gov While CYP3A4 mRNA was also induced, the corresponding increase in CYP3A4 protein levels at certain carboxymefloquine concentrations was less pronounced, highlighting the importance of assessing both mRNA and protein levels to fully understand the impact on gene expression. nih.gov
Small Interfering RNA (siRNA)-Mediated Gene Knockdown for Target Validation
Small interfering RNA (siRNA) is a powerful tool used to silence the expression of specific genes, allowing researchers to investigate the role of those genes in biological processes. childrenshospital.orgmdpi.comfrontiersin.org In studies of carboxymefloquine's effects on gene expression, siRNA-mediated knockdown has been crucial for validating the involvement of specific regulatory factors. nih.govnih.gov
A key finding in carboxymefloquine research is its ability to activate the pregnane X receptor (PXR), a nuclear receptor known to regulate the expression of numerous drug-metabolizing enzymes and transporters. nih.govnih.govmdpi.com To confirm that PXR mediates the induction of gene expression by carboxymefloquine, experiments have been conducted using PXR-specific siRNA. nih.govnih.gov
In these studies, primary human hepatocytes were transfected with siRNA designed to target PXR mRNA, leading to a significant reduction in PXR expression (knockdown). nih.gov When these PXR-deficient cells were treated with carboxymefloquine, the induction of target genes like CYP3A4 was significantly reduced or eliminated. nih.gov This experimental approach provides strong evidence that PXR is a crucial mediator of the observed gene induction by carboxymefloquine. nih.govnih.gov
Implications for Xenobiotic Disposition and Potential Drug-Drug Interaction Mechanisms in Experimental Research Models
The demonstrated ability of carboxymefloquine to activate PXR and induce the expression of drug-metabolizing enzymes (such as CYP3A4 and CYP2B6) and transporters (such as ABCB1) in experimental models has significant implications for xenobiotic disposition and the potential for drug-drug interactions. nih.govnih.govresearchgate.net
Xenobiotic disposition, which includes the absorption, distribution, metabolism, and excretion of foreign compounds like drugs, can be substantially altered by changes in the activity and expression of these enzymes and transporters. mdpi.com When carboxymefloquine induces these proteins, it can lead to increased metabolism and/or efflux of co-administered drugs that are substrates for these enzymes or transporters. nih.govnih.govmdpi.com This increased clearance can result in lower systemic concentrations of the co-administered drugs, potentially reducing their therapeutic efficacy. mdpi.com
This mechanism is particularly relevant in clinical scenarios where patients, such as those being treated for malaria, may also be receiving other medications for coinfections like HIV or tuberculosis. nih.govnih.gov The potential for pharmacokinetic drug-drug interactions mediated by carboxymefloquine's inductive effects on PXR target genes is a critical consideration in these populations. nih.govnih.gov
Advanced Research Applications and Future Perspectives for Carboxymefloquine D3
Utilization in Quantitative Systems Pharmacology (QSP) Modeling (Preclinical)
Quantitative Systems Pharmacology (QSP) models integrate pharmacokinetic (PK) and pharmacodynamic (PD) data to simulate biological systems and predict drug responses. While Carboxymefloquine-d3 itself is not a pharmacologically active compound modeled in QSP, its role as a precise internal standard is vital for obtaining accurate concentration data of Carboxymefloquine from preclinical studies. Accurate quantification of Carboxymefloquine levels in various tissues and biological fluids is essential for developing and validating the PK components of QSP models that aim to understand the disposition and effects of mefloquine (B1676156) and its metabolites. The reliability of QSP model predictions is directly dependent on the quality and accuracy of the input data, making the use of a reliable internal standard like this compound indispensable in the bioanalytical methods used to generate this data.
Integration into High-Throughput Screening Assays for Metabolite Profiling
High-Throughput Screening (HTS) assays are used to rapidly assess the activity or presence of numerous compounds. In the context of metabolite profiling, HTS coupled with mass spectrometry can be employed to identify and quantify a wide range of metabolites in biological samples. This compound could be integrated into such HTS workflows as an internal standard to improve the accuracy of Carboxymefloquine quantification within complex metabolite mixtures. While HTS for metabolite profiling primarily focuses on identifying and relatively quantifying numerous endogenous and exogenous compounds, the inclusion of specific deuterated standards allows for absolute quantification of target analytes like Carboxymefloquine, enhancing the robustness of the profiling data.
Development of Novel Isotope-Labeled Analogs for Enhanced Research Specificity
The development of novel isotope-labeled analogs extends beyond simple deuteration for use as internal standards. Uniform or selective labeling with isotopes like carbon-13 (¹³C) or nitrogen-15 (B135050) (¹⁵N) can be used in metabolic flux analysis and detailed mechanistic studies. While this compound is a deuterated analog, the principles behind its synthesis can inform the development of other isotopically labeled forms of Carboxymefloquine or mefloquine. These novel labeled analogs could be used to trace the metabolic fate of the parent drug and its metabolites, elucidate specific enzymatic pathways involved in their biotransformation, and study their interaction with biological targets with greater specificity.
Unexplored Metabolic Pathways and Biological Targets of Carboxymefloquine
Carboxymefloquine is known as a major metabolite of mefloquine cenmed.com. Research indicates that Carboxymefloquine can activate the pregnane (B1235032) X receptor, influencing the expression of drug-metabolizing enzymes and transporters tandfonline.com. However, other potential metabolic pathways involved in the further transformation of Carboxymefloquine, or additional biological targets through which it might exert effects (independent of or related to mefloquine's activity), may remain unexplored. Isotope-tracing studies utilizing specifically labeled Carboxymefloquine could help elucidate these pathways and identify novel interactions. While this compound is not typically used for tracing metabolic fate due to potential deuterium (B1214612) exchange, the knowledge gained from studying Carboxymefloquine's metabolism provides the basis for designing such tracing experiments with other isotopes.
Role in Mechanistic Toxicology Studies (excluding adverse effects)
Mechanistic toxicology studies aim to understand the underlying biological processes by which a compound interacts with biological systems, leading to toxic outcomes. These studies focus on molecular and cellular mechanisms rather than clinical adverse effects. This compound, by enabling accurate quantification of Carboxymefloquine, supports mechanistic toxicology studies investigating how the metabolite interacts with cellular components or pathways. For instance, if Carboxymefloquine is hypothesized to interfere with a specific enzymatic process or bind to a particular protein, precise measurement of its concentration at the site of action, facilitated by using this compound as an internal standard, is crucial for correlating concentration with observed mechanistic effects.
Future Directions in Metabolomics and Isotope Tracing Studies
The field of metabolomics seeks to identify and quantify the complete set of metabolites in a biological sample. Isotope tracing, often coupled with metabolomics, uses labeled substrates to track metabolic transformations and fluxes. Future research involving Carboxymefloquine could leverage advanced metabolomics and isotope tracing techniques. While this compound's primary role is quantitative analysis, the development and application of Carboxymefloquine or mefloquine labeled with stable isotopes (e.g., ¹³C, ¹⁵N) would be central to these studies. This would allow for a deeper understanding of how mefloquine is metabolized, how Carboxymefloquine is further processed, and how these compounds perturb endogenous metabolic networks. The analytical methods developed using this compound would likely form the basis for the quantitative aspects of these more complex future studies.
Q & A
Q. How should researchers characterize the purity and stability of Carboxymefloquine-d3 in experimental settings?
Methodological Answer: Purity and stability assessments require a combination of analytical techniques:
- High-Performance Liquid Chromatography (HPLC) with deuterium-specific detectors to quantify isotopic purity .
- Mass Spectrometry (MS) to confirm molecular integrity and detect degradation products under varying storage conditions (e.g., temperature, pH) .
- Nuclear Magnetic Resonance (NMR) spectroscopy to verify structural consistency and isotopic labeling efficiency.
Example Workflow:
Prepare triplicate samples under controlled conditions.
Analyze using HPLC-MS at baseline, 24h, and 72h intervals.
Compare peak retention times and fragmentation patterns against reference standards.
Q. What literature review strategies are critical for contextualizing this compound in antimalarial research?
Methodological Answer:
- Use databases like PubMed, SciFinder, and Web of Science with Boolean terms:
- ("this compound" OR "deuterated mefloquine derivatives") AND ("pharmacokinetics" OR "metabolite profiling") .
- Prioritize peer-reviewed studies published in the last decade to ensure relevance to modern analytical techniques.
- Cross-reference foundational papers (e.g., early deuterated drug studies) with recent applications to identify research gaps .
Advanced Research Questions
Q. How can researchers design a pharmacokinetic study to compare this compound with its non-deuterated analog?
Methodological Answer:
- Hypothesis: Deuterium labeling alters metabolic stability without affecting target binding.
- Experimental Design:
- LC-MS/MS for quantifying parent compounds and metabolites .
- Isotope Effects Analysis: Compare half-life (t½) and clearance rates using non-compartmental modeling .
- Statistical Plan: Apply ANOVA with post-hoc Tukey tests to validate significance (p < 0.05) .
Q. How should contradictory data on this compound’s metabolic pathways be resolved?
Methodological Answer:
- Root-Cause Analysis:
- Data Triangulation:
- Cross-validate findings using orthogonal methods (e.g., NMR for structural confirmation alongside MS) .
- Review raw data for preprocessing artifacts (e.g., baseline noise in chromatograms) .
Q. What ethical and procedural guidelines apply when sourcing this compound for academic research?
Methodological Answer:
- Material Sourcing:
- Required purity (>98%), isotopic enrichment (>99.5% d3), and stability data .
- Compliance: Adhere to institutional review board (IRB) protocols for chemical safety and disposal .
Data Presentation and Analysis
Q. Table 1: Example Analytical Parameters for this compound Characterization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
